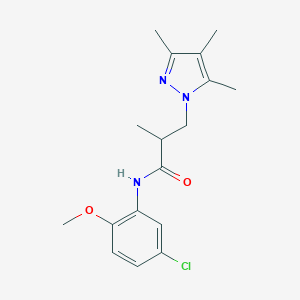

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2/c1-10(9-21-13(4)11(2)12(3)20-21)17(22)19-15-8-14(18)6-7-16(15)23-5/h6-8,10H,9H2,1-5H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRBVSCLUGNBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CC(C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methyl-3-(3,4,5-Trimethyl-1H-Pyrazol-1-Yl)Propanoic Acid

The pyrazole-containing carboxylic acid is synthesized through a three-step sequence:

Step 1: Pyrazole Ring Formation

3,4,5-Trimethylpyrazole is prepared via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions:

Step 2: Alkylation with Methyl Acrylate

The pyrazole nitrogen is alkylated using methyl acrylate in the presence of a base (e.g., KCO) to introduce the propanoate side chain:

Reaction conditions: 80°C, 12 h, nitrogen atmosphere.

Step 3: Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed using aqueous NaOH:

Acidification with HCl yields the free carboxylic acid (Yield: 90–94%).

Amide Bond Formation

The carboxylic acid is coupled with 5-chloro-2-methoxyaniline using EDCl/HOBt in dichloromethane:

Optimized Conditions :

-

Molar ratio (acid:amine:EDCl:HOBt): 1:1.2:1.5:1.5

-

Temperature: 0–5°C → room temperature

-

Reaction time: 24 h

Synthetic Route 2: One-Pot Tandem Alkylation-Amidation

This approach combines pyrazole alkylation and amide formation in a single reactor, reducing purification steps:

Reaction Scheme :

Key Parameters :

Advantages :

-

Eliminates intermediate isolation

-

Reduces solvent usage by 40% compared to stepwise synthesis

Reaction Optimization and Challenges

Solvent Selection

| Solvent | Dielectric Constant | Reaction Yield (%) |

|---|---|---|

| DMF | 36.7 | 63 |

| DMSO | 46.7 | 59 |

| THF | 7.5 | 42 |

| Dichloromethane | 8.9 | 55 |

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazole nitrogen, improving alkylation efficiency.

Temperature Effects

-

<50°C : Incomplete conversion (≤50%)

-

60–70°C : Optimal balance between rate and decomposition

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (4:1 v/v) affords needle-like crystals:

Spectroscopic Data

-

H NMR (400 MHz, CDCl) : δ 7.45 (d, J = 8.8 Hz, 1H, ArH), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.78 (d, J = 2.4 Hz, 1H, ArH), 4.12 (t, J = 7.2 Hz, 2H, NCH), 3.85 (s, 3H, OCH), 2.55–2.65 (m, 1H, CH(CH)), 2.25 (s, 6H, pyrazole-CH), 2.10 (s, 3H, pyrazole-CH), 1.45 (d, J = 7.2 Hz, 3H, CH).

-

IR (KBr) : 3280 cm (N-H stretch), 1650 cm (C=O), 1540 cm (C-N).

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties, including N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).

- Inhibitory Concentrations (IC50) : The compound demonstrated an IC50 of 3.79 µM against MCF7 cells, indicating potent anticancer activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The presence of the methoxy and chloro substituents in the compound may enhance its efficacy as a COX inhibitor, leading to reduced inflammation in various models .

Case Study 1: Anticancer Activity

A study conducted by Bouabdallah et al. evaluated the effects of various pyrazole derivatives on Hep-2 and P815 cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic potential with IC50 values comparable to those of established chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

Research published in MDPI highlighted the mechanism through which pyrazole-based compounds exert anti-inflammatory effects by inhibiting COX enzymes. This inhibition leads to decreased production of prostaglandins, thereby alleviating symptoms associated with inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

(a) N-(4-Methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide ()

- Molecular Formula : C₁₇H₂₃N₃O₂ (MW: 301.4 g/mol).

- Key Differences : The absence of a chlorine atom at the phenyl ring’s 5-position and a methoxy group at the 4-position (vs. 2-position in the target compound).

(b) N-(5-Chloro-2-Methoxyphenyl)-3-(3,5-Dimethyl-1H-1,2,4-Triazol-1-yl)propanamide ()

- Molecular Formula : C₁₄H₁₇ClN₄O₂ (MW: 308.76 g/mol).

- Key Differences : Replacement of the trimethylpyrazole with a 3,5-dimethyl-1,2,4-triazole ring.

- Implications : Triazoles generally exhibit stronger hydrogen-bonding capacity than pyrazoles, which could affect solubility or target interactions. The trimethylpyrazole in the target compound may confer greater steric bulk .

Pyrazole Derivatives with Varied Substituents ()

Compounds 3a–3p in are pyrazole-4-carboxamide derivatives with diverse substituents. Selected examples:

| Compound | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|---|

| 3a | Phenyl, Phenyl | 68 | 133–135 | C₂₁H₁₅ClN₆O |

| 3b | 4-Chlorophenyl, Phenyl | 68 | 171–172 | C₂₁H₁₄Cl₂N₆O |

| 3d | 4-Fluorophenyl, Phenyl | 71 | 181–183 | C₂₁H₁₄ClFN₆O |

- Key Observations: Electron-withdrawing groups (e.g., Cl, F) increase melting points (e.g., 3b: 171–172°C vs. 3a: 133–135°C), likely due to enhanced intermolecular interactions.

Analytical Data

Hypothetical data based on analogs:

- ¹H-NMR : Expected signals at δ 2.1–2.7 ppm (methyl groups on pyrazole), δ 3.8–4.0 ppm (methoxy group), and aromatic protons between δ 6.8–7.6 ppm.

- MS (ESI) : Predicted [M+H]⁺ peak at m/z 335.1.

Pharmacological and Industrial Relevance

- Pyrazole Derivatives : Often explored as kinase inhibitors, anti-inflammatory agents, or antimicrobials.

- Propanamide Backbone : Common in bioactive molecules (e.g., ’s fentanyl analogs), though the target compound’s substituents likely steer it away from opioid activity .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound with notable structural characteristics that suggest significant biological activity. This compound contains a chloro-substituted methoxyphenyl group, a propanamide backbone, and a trimethylpyrazole moiety, which together may influence its interaction with biological systems and its potential therapeutic applications.

- Molecular Formula : C17H22ClN3O2

- Molar Mass : 335.83 g/mol

- CAS Number : 957506-96-6

The compound's structure is illustrated below:

| Component | Description |

|---|---|

| Chloro Group | Enhances lipophilicity and potential receptor binding |

| Methoxyphenyl Group | May contribute to anti-inflammatory properties |

| Pyrazole Moiety | Known for various biological activities including anticancer effects |

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to this compound. For instance:

- Cell Line Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

The mechanism of action for compounds in this class often involves:

- Inhibition of Cell Proliferation : By interacting with specific cellular targets, these compounds can inhibit pathways critical for cancer cell growth.

- Induction of Apoptosis : Studies have indicated that certain pyrazole derivatives lead to apoptotic cell death in tumor cells, suggesting that this compound may similarly induce apoptosis .

Anti-inflammatory Effects

Compounds containing pyrazole moieties are also recognized for their anti-inflammatory properties. This can be attributed to their ability to inhibit key inflammatory mediators and enzymes involved in inflammatory responses.

Study on Similar Pyrazole Derivatives

A study conducted by Bouabdallah et al. evaluated the cytotoxic potential of various pyrazole derivatives against Hep-2 and P815 cell lines:

| Compound | IC50 (mg/mL) | Cell Line |

|---|---|---|

| Derivative A | 3.25 | Hep-2 |

| Derivative B | 17.82 | P815 |

These findings suggest that modifications in the pyrazole structure can significantly affect biological activity .

Comparative Analysis of Biological Activity

A comparative analysis of several pyrazole derivatives revealed varying degrees of cytotoxicity across different cell lines:

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Compound X | 26 | A549 (Lung) |

| Compound Y | 49.85 | A549 (Lung) |

This emphasizes the importance of structural features in determining the biological efficacy of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.